molecular formula C8H9F3N2 B3154994 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine CAS No. 790199-66-5

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine

Cat. No. B3154994
CAS RN: 790199-66-5
M. Wt: 190.17 g/mol
InChI Key: OXCNCVBUWVVCRB-UHFFFAOYSA-N
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Description

“1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine” is a chemical compound with the molecular formula C8H9F3N2 . It is related to “2,2,2-Trifluoroethylhydrazine”, which is a clear yellow to green liquid .


Physical And Chemical Properties Analysis

“1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine” has a molecular weight of 190.17 . The related compound “2,2,2-Trifluoroethylhydrazine” has a density of 1.294 g/mL at 25 °C and a refractive index of 1.361 .

Scientific Research Applications

Organic Synthesis and Click Chemistry

PTFH serves as a valuable building block in organic synthesis:

Supramolecular Chemistry and Materials Science

PTFH contributes to the design of functional materials:

Biological Activity and Bioconjugation

PTFH interacts with biological systems:

    Bioconjugation: Researchers use PTFH as a linker for bioconjugation, attaching it to biomolecules (e.g., proteins, peptides) for targeted drug delivery or imaging purposes .

    Fluorescent Imaging: PTFH-based fluorophores exhibit strong fluorescence, making them useful for cellular imaging and tracking biological processes .

For more in-depth information, you can refer to the following sources:

Safety and Hazards

The safety data sheet for “1-Phenyl-2-(trifluoroethyl)hydrazine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1-phenyl-1-(2,2,2-trifluoroethyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-13(12)7-4-2-1-3-5-7/h1-5H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCNCVBUWVVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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